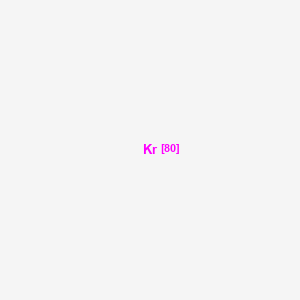
Krypton-80
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Krypton-80 is an isotope of the noble gas krypton, which is part of Group 18 on the periodic table. It has an atomic number of 36 and a mass number of 80, consisting of 36 protons and 44 neutrons. This compound is a stable isotope and is one of the naturally occurring isotopes of krypton, which is a colorless, odorless, and tasteless gas .
Preparation Methods
Synthetic Routes and Reaction Conditions: Krypton-80 can be isolated from the atmosphere through the process of fractional distillation of liquefied air. This method involves cooling air to very low temperatures to liquefy it, and then gradually warming it to separate the different components based on their boiling points. Krypton, along with xenon, accumulates in the least volatile portion and can be further purified by adsorption onto silica gel, redistillation, and passage over hot titanium metal .
Industrial Production Methods: In industrial settings, krypton is typically obtained as a byproduct of the production of oxygen and nitrogen from liquefied air. The process involves the use of cryogenic distillation to separate krypton from other gases. The purified krypton is then collected and stored for various applications .
Chemical Reactions Analysis
Types of Reactions: Krypton is generally inert due to its noble gas configuration, but it can form compounds under specific conditions. The most notable reaction is with fluorine to form krypton difluoride (KrF₂). This reaction occurs when krypton and fluorine are cooled to -196°C (liquid nitrogen temperature) and subjected to an electric discharge or X-rays .
Common Reagents and Conditions:
Fluorine (F₂): Reacts with krypton to form krypton difluoride.
Conditions: Low temperatures (-196°C) and electric discharge or X-rays.
Major Products:
Krypton Difluoride (KrF₂): This compound decomposes when heated to room temperature.
Scientific Research Applications
Krypton-80, like other isotopes of krypton, has several scientific research applications:
Lighting and Photography: Krypton is used in certain electric and fluorescent lamps, as well as in flashlamps for high-speed photography.
Medical Imaging: Krypton isotopes, particularly krypton-81m, are used in medical imaging to assess lung ventilation.
Nuclear Research: this compound is used in various nuclear research applications due to its stable nature.
Mechanism of Action
As a noble gas, krypton-80 does not have a specific mechanism of action in the traditional sense, as it is chemically inert under standard conditions. when it forms compounds like krypton difluoride, the mechanism involves the formation of covalent bonds with fluorine atoms. The high ionization energy of krypton makes it less reactive compared to other elements, but under extreme conditions, it can form stable compounds .
Comparison with Similar Compounds
Xenon (Xe): Another noble gas that can form compounds with fluorine, such as xenon difluoride (XeF₂) and xenon hexafluoride (XeF₆).
Argon (Ar): A noble gas that is less reactive than krypton and does not form stable compounds under normal conditions.
Uniqueness of Krypton-80: this compound is unique due to its stable nature and its ability to form compounds under specific conditions, unlike argon. Its applications in lighting, photography, and medical imaging highlight its versatility and importance in various fields .
Properties
CAS No. |
26110-67-8 |
|---|---|
Molecular Formula |
Kr |
Molecular Weight |
79.916378 g/mol |
IUPAC Name |
krypton-80 |
InChI |
InChI=1S/Kr/i1-4 |
InChI Key |
DNNSSWSSYDEUBZ-AHCXROLUSA-N |
Isomeric SMILES |
[80Kr] |
Canonical SMILES |
[Kr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















